N-(pyridin-4-yl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-4-yl)-9H-xanthene-9-carboxamide is an organic compound characterized by the presence of a pyridine ring attached to a xanthene core via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-yl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 4-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient coupling agents, continuous flow reactors, and solvent recycling systems. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, N-(pyridin-4-yl)-9H-xanthene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be used as a fluorescent probe due to the xanthene core, which is known for its fluorescence properties. It can be employed in imaging studies to track biological processes at the cellular level.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making them potential candidates for drug development. Their interactions with biological targets can be studied to identify therapeutic applications.
Industry
In industrial applications, this compound can be used in the development of dyes, pigments, and other materials that require specific optical properties. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which N-(pyridin-4-yl)-9H-xanthene-9-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with proteins, enzymes, or nucleic acids, altering their function or activity. The molecular targets and pathways involved can be studied using techniques such as molecular docking, spectroscopy, and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)-9H-xanthene-9-carboxylate: Similar structure but with an ester linkage instead of an amide.
N-(pyridin-4-yl)-9H-xanthene-9-sulfonamide: Contains a sulfonamide group instead of a carboxamide.
N-(pyridin-4-yl)-9H-xanthene-9-thioamide: Features a thioamide group in place of the carboxamide.
Uniqueness
N-(pyridin-4-yl)-9H-xanthene-9-carboxamide is unique due to its specific combination of a pyridine ring and a xanthene core linked by a carboxamide group. This structure imparts distinct chemical and physical properties, such as fluorescence and reactivity, which are not present in all similar compounds. Its versatility in various applications, from chemical synthesis to biological imaging, highlights its importance in scientific research and industry.
Properties
Molecular Formula |
C19H14N2O2 |
---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
N-pyridin-4-yl-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C19H14N2O2/c22-19(21-13-9-11-20-12-10-13)18-14-5-1-3-7-16(14)23-17-8-4-2-6-15(17)18/h1-12,18H,(H,20,21,22) |
InChI Key |
MGHLZEVMIBMMIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.